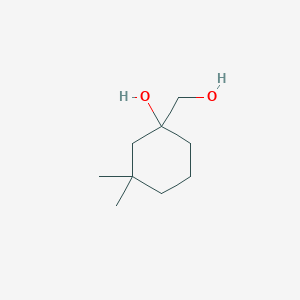

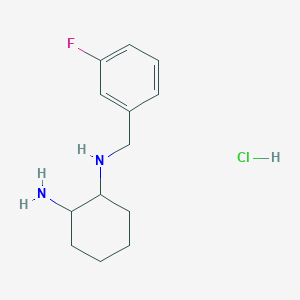

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Nano Magnetite Catalysis

A study conducted by Mokhtary and Torabi (2017) explores the use of nano magnetite (Fe3O4) as an efficient catalyst for synthesizing compounds with structural similarities to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide. This research highlights the potential for using nano magnetite in the synthesis of complex organic compounds, including those with piperidine and naphthalene components, under ultrasound irradiation. The study emphasizes clean methodologies, easy workup procedures, and high yields, suggesting a viable pathway for synthesizing and studying compounds like N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Mokhtary & Torabi, 2017).

Sigma Receptor Affinities and Antiproliferative Activity

Berardi et al. (2005) investigated the sigma(1) receptor binding affinities of compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, highlighting the significance of methyl substitution on the piperidine ring for selective binding and activity. This research not only sheds light on the potential pharmacological applications of such compounds but also their antiproliferative activity in rat C6 glioma cells, opening avenues for tumor research and therapy (Berardi et al., 2005).

Aminopeptidase N Inhibition and Anti-angiogenic Activity

Lee et al. (2005) identified a compound with a metal-chelating hydroxamate group as a potent inhibitor of aminopeptidase N (APN), demonstrating significant inhibition at low micromolar concentrations. This compound also inhibited the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor, suggesting its potential anti-angiogenic activity. Research such as this indicates the broader therapeutic and biological research applications of compounds with similar functional groups or structures to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Lee et al., 2005).

Molecular Docking and DNA Interaction Studies

Kurt et al. (2020) synthesized and characterized novel Schiff base ligands and their metal complexes, investigating their DNA binding properties and conducting docking studies. This research provides a foundation for understanding how complex compounds, akin to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, interact at the molecular level with DNA, potentially contributing to the development of new therapeutics or molecular tools (Kurt et al., 2020).

Propiedades

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-25-13-12-23-10-8-17(9-11-23)15-22-21(24)16-26-20-7-6-18-4-2-3-5-19(18)14-20/h2-7,14,17H,8-13,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXIQMICUOFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)